molecular formula C13H21ClN2 B8236624 (2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride

Cat. No.: B8236624
M. Wt: 240.77 g/mol
InChI Key: TXGYPZJABPZCMH-ZOWNYOTGSA-N
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Description

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes a phenyl group, a pyrrolidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a phenyl-substituted ketone with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Naringenin: A dihydro-flavonoid with medicinal properties.

    (1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression.

Uniqueness

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,14H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGYPZJABPZCMH-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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